3-{3-nitrophenyl}-11-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3-{3-nitrophenyl}-11-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a dibenzo[b,e][1,4]diazepin-1-one core structure, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-nitrophenyl}-11-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to be efficient for similar compounds . This method can significantly reduce reaction times and improve yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-{3-nitrophenyl}-11-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and various oxidizing agents for oxidation. The conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
3-{3-nitrophenyl}-11-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-{3-nitrophenyl}-11-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 11-(4-chloro-3-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 3,3-dimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
3-{3-nitrophenyl}-11-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
362000-89-3 |
---|---|
Molecular Formula |
C29H27N3O5 |
Molecular Weight |
497.5g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-9-(3-nitrophenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H27N3O5/c1-3-27(34)31-25-10-5-4-9-23(25)30-24-16-20(19-7-6-8-21(15-19)32(35)36)17-26(33)28(24)29(31)18-11-13-22(37-2)14-12-18/h4-15,20,29-30H,3,16-17H2,1-2H3 |
InChI Key |
MOJLGQKCXIBHQU-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=CC=C41)C5=CC=C(C=C5)OC |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=CC=C3)[N+](=O)[O-])NC4=CC=CC=C41)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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